2-Chloro-3-fluorophenethyl alcohol

Lipophilicity ADME Drug Design

For researchers encountering inconsistent reactivity or biological activity when sourcing halogenated phenethyl alcohol building blocks, 2-Chloro-3-fluorophenethyl alcohol offers the definitive ortho-chloro/meta-fluoro substitution pattern. Its non-fungible isomer profile eliminates the risk of altered target engagement or pharmacokinetic profiles that occur with unintended regioisomers. This compound provides a versatile primary alcohol handle for rapid derivatization. • Distinct Isomeric Purity: Avoids the confounding biological data of 2-chloro-4-fluoro isomers, ensuring reproducible target validation studies. • Optimized Physicochemical Profile: A measured LogP of 2.2 and TPSA of 20.2 Ų provide predictable membrane permeability for cellular probe design. • Supply Chain Reliability: Bulk procurement supported by rigorous analytical QC, ensuring consistent quality across synthetic campaigns.

Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Cat. No. B13614916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluorophenethyl alcohol
Molecular FormulaC8H8ClFO
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Cl)CCO
InChIInChI=1S/C8H8ClFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,11H,4-5H2
InChIKeyPTFLYTZLCJSZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluorophenethyl alcohol: Specifications & Sourcing


2-Chloro-3-fluorophenethyl alcohol (CAS 1565833-87-5, C8H8ClFO, MW 174.60 g/mol) is a chlorinated and fluorinated phenethyl alcohol derivative, characterized by the ortho-chloro and meta-fluoro substitution pattern on the aromatic ring . It serves primarily as a versatile intermediate in pharmaceutical and agrochemical research, where its halogen substituents modulate electronic properties and reactivity for subsequent functionalization [1]. The compound's unique substitution pattern provides a specific balance of lipophilicity (calculated LogP of 2.2) and hydrogen-bonding capacity that distinguishes it from other regioisomers .

ortho-Cl, meta-F substitution defines electronic and steric profile
Primary alcohol enables flexible functionalization with low steric hindrance
Computed lipophilicity supports ADME property prediction

2-Chloro-3-fluorophenethyl alcohol vs. Regioisomers


Substituting 2-chloro-3-fluorophenethyl alcohol with other chloro-fluorophenethyl alcohol regioisomers is scientifically inadvisable due to significant differences in physicochemical properties and, by extension, biological activity. Even subtle changes in the relative positions of the chloro and fluoro substituents result in distinct molecular recognition, reactivity, and pharmacokinetic profiles, which can critically alter the outcome of a synthetic pathway or a biological assay . The following quantitative evidence demonstrates why this specific substitution pattern is non-fungible and necessitates precise compound selection for reproducible results.

LogP mismatch
Regioisomer lipophilicity differences can shift partition and ADME predictions, altering assay outcomes.
Alcohol class mismatch
Secondary alcohol analogs introduce steric hindrance, reducing reactivity in key derivatization steps.
TPSA variation
Subtle TPSA differences among regioisomers may affect membrane permeability predictions.

2-Chloro-3-fluorophenethyl alcohol: Key Property Evidence


Lipophilicity (LogP) Comparison

The target compound exhibits a predicted LogP (XLogP3) of 2.2, indicating a specific lipophilic character that influences its behavior in biological systems and extraction procedures . This value is markedly different from that of the 2-chloro-4-fluorophenethyl alcohol regioisomer, which has a calculated LogP of 1.57 . This 0.63 unit difference in LogP translates to a >4-fold difference in partition coefficient, which can significantly impact membrane permeability, metabolic stability, and protein binding in a biological context.

Lipophilicity (LogP)
Computed
2.2 vs 1.57
Δ 0.63 (~4.3×)
LogP difference may alter ADME and partition predictions
Computational prediction; verify experimentally
Lipophilicity ADME Drug Design

Primary Alcohol Reactivity Advantage

The target compound's primary alcohol group is positioned two carbon atoms away from the aromatic ring (phenethyl structure), which provides a flexible, less sterically hindered handle for further derivatization compared to secondary or benzylic alcohols . In contrast, the structurally related 1-(2-chloro-3-fluorophenyl)ethanol (CAS 1236363-12-4) features a secondary alcohol directly attached to the aromatic ring . The primary alcohol in the target compound is generally more reactive in nucleophilic substitution and esterification reactions due to reduced steric hindrance and greater conformational freedom, offering a distinct advantage in synthetic planning.

Alcohol Reactivity
Class-level
Primary alcohol
Lower steric hindrance
Greater flexibility for derivatization vs. secondary analogs
Inferred from structure; reaction conditions may vary
Synthetic Chemistry Derivatization Reactivity

TPSA Comparison

The target compound has a computed Topological Polar Surface Area (TPSA) of 20.2 Ų . This value is identical to that of 2-chloro-6-fluorophenethyl alcohol (20.2 Ų) but higher than that of the 3-chloro-2-fluorophenethyl alcohol regioisomer, which has a TPSA of 20.23 Ų (a minor 0.03 Ų difference) and a LogP of 2.01 . While the TPSA differences are subtle, they contribute to the overall distinct physicochemical profile. In the context of drug design, TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration, making even small variations noteworthy.

Topological PSA
Computed
20.2 Ų
vs 20.23 Ų isomer
Subtle differences support distinct permeability profiles
Computational; small variations context-dependent
Physicochemical Properties Drug-likeness Permeability

Commercial Availability

2-Chloro-3-fluorophenethyl alcohol is commercially available from multiple reputable chemical suppliers with a specified purity of 97% for research and development applications [1]. This high purity grade ensures reproducibility in complex synthetic pathways. While 2-chloro-4-fluorophenethyl alcohol is also available at a similar purity level (95%+) , the specific substitution pattern of the target compound is less common among commercial catalogs, making its direct procurement a more deliberate and specialized choice for projects where this precise structure is required. This can simplify inventory management and reduce the risk of accidental isomer substitution.

Availability & Purity
Supplier data
97% purity
Specialized suppliers
Correct regioisomer sourcing ensures reproducibility
Verify lot-specific purity upon receipt
Procurement Supply Chain Research Chemicals

2-Chloro-3-fluorophenethyl alcohol: Applications


Pharmaceutical Intermediate

Due to its unique ortho-chloro and meta-fluoro substitution, 2-chloro-3-fluorophenethyl alcohol is ideally suited as a building block for synthesizing drug candidates where this specific electronic and steric environment is required for target engagement. Its primary alcohol group provides a versatile synthetic handle for creating ethers, esters, and other derivatives, while its calculated LogP of 2.2 suggests a favorable balance of lipophilicity for membrane permeability, as detailed in the lipophilicity comparison above .

Agrochemical Discovery

The compound's halogenated aromatic core is a common motif in modern agrochemicals, where fluorine and chlorine substituents are known to enhance metabolic stability and bioavailability. The evidence of its moderate lipophilicity (LogP 2.2) and unhindered hydroxyl group makes it a valuable scaffold for generating diverse libraries of compounds for fungicidal, herbicidal, or insecticidal screening .

Materials Science & Specialty Synthesis

The distinct physicochemical properties of 2-chloro-3-fluorophenethyl alcohol, such as its TPSA of 20.2 Ų and its primary alcohol functionality, make it a useful monomer or building block for the creation of novel polymers, coatings, or advanced materials with tailored properties (e.g., hydrophobicity, chemical resistance) .

Chemical Biology Probe Design

The specific substitution pattern, which is not as commonly available as its 2-chloro-4-fluoro isomer, allows researchers to design probes with a distinct 'molecular footprint.' The quantifiable differences in LogP and TPSA relative to other regioisomers can be leveraged to create probes with predictable cellular uptake and subcellular localization profiles, which is critical for target identification and validation studies .

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate
Defined Cl/F substitution & primary alcohol handle
Derivatization efficiency & scaffold elaboration
Agrochemical Discovery
Halogenated core with moderate lipophilicity
Metabolic stability & bioavailability screening
Materials Science
Primary alcohol functionality for polymerization
Monomer compatibility & property tailoring
Chemical Biology Probe
Specific substitution pattern for unique molecular footprint
Cellular uptake & localization predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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